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molecular formula C7H4Cl2O3 B8483821 3,4-Dichloro-5-hydroxybenzoic acid

3,4-Dichloro-5-hydroxybenzoic acid

Cat. No. B8483821
M. Wt: 207.01 g/mol
InChI Key: LVFSEVVQHBJLQX-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

Methyl 3,4-dichloro-5-methoxybenzoate (5) (518 mg, 2.34 mmol) was suspended in DCM (10 mL) under a reflux condenser fitted with a CaCl2 drying tube. BBr3 (554 μL, 5.86 mmol) was added and the reaction mixture was stirred at RT for 15 h. The reaction mixture was cautiously poured in to iced water (20 mL) and the mixture stirred for 10 min. The product was extracted with EtOAc (50 mL), then the organic solution was washed with brine (2×50 mL) and dried over MgSO4 and filtered. The solvent was removed in vacuo and the residue purified by silica gel chromatogrpahy (40 g, 0-100% EtOAc in isohexane) to afford 3,4-dichloro-5-hydroxybenzoic acid (6) (260 mg, 51% yield) as a white solid: m/z 205 [M−H]− (ES−).
Name
Methyl 3,4-dichloro-5-methoxybenzoate
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
554 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:13]C)[C:11]=1[Cl:12])[C:5]([O:7]C)=[O:6].B(Br)(Br)Br.O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:13])[C:11]=1[Cl:12])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Methyl 3,4-dichloro-5-methoxybenzoate
Quantity
518 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1Cl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
554 μL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a CaCl2 drying tube
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
the organic solution was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatogrpahy (40 g, 0-100% EtOAc in isohexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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